molecular formula C8H8N4S B13092604 5-(6-Methylpyrazin-2-yl)thiazol-2-amine

5-(6-Methylpyrazin-2-yl)thiazol-2-amine

Cat. No.: B13092604
M. Wt: 192.24 g/mol
InChI Key: KHBPVPAXGBNUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methylpyrazin-2-yl)thiazol-2-amine (CAS 1956383-13-3) is a high-value chemical reagent featuring a 2-aminothiazole scaffold fused with a methylpyrazine heterocycle. This compound is of significant interest in medicinal chemistry and anticancer drug discovery research. The 2-aminothiazole core is a privileged structure in pharmacology, known to contribute to potent biological activity by serving as a key pharmacophore in several clinically prescribed therapeutics . Researchers utilize this scaffold to develop small molecule antitumor agents aimed at overcoming drug resistance and reducing undesirable side effects . The 2-aminothiazole nucleus is a fundamental building block in approved drugs like Dasatinib, a multi-targeted kinase inhibitor for leukemia, and Alpelisib, a PI3K inhibitor for advanced breast cancer . Its broad utility extends to targeting a range of enzymatic pathways, including kinase inhibition (EGFR, VEGFR, Src, Abl), and modulation of targets like tubulin polymerase, topoisomerase, and HDAC . The incorporation of the methylpyrazine moiety can further fine-tune the compound's physicochemical properties and binding affinity. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. It is supplied with guaranteed purity and stability for reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(6-methylpyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-10-3-6(12-5)7-4-11-8(9)13-7/h2-4H,1H3,(H2,9,11)

InChI Key

KHBPVPAXGBNUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. Techniques such as crystallization, distillation, and chromatography are often employed to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methylpyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(6-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Influence

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituents. Key comparisons include:

Compound Substituents Key Structural Features Reference
5-(6-Methylpyrazin-2-yl)thiazol-2-amine 5-(6-Methylpyrazinyl), 2-amine Pyrazine moiety enhances π-π stacking potential; methyl group improves lipophilicity. N/A
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 4-Phenyl, 5-pyrimidinyl, N-methyl Sulfonyl and morpholino groups enhance solubility and kinase inhibition potential.
4-(Tert-butyl)-5-(1-(4-chlorophenyl)-2-nitroethyl)thiazol-2-amine 4-Tert-butyl, 5-chlorophenyl-nitroethyl Bulky tert-butyl and nitro groups confer steric hindrance, impacting receptor binding.
5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine 5-Trifluoromethylpyridinyloxy CF₃ group increases electronegativity and metabolic stability.

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance metabolic stability and binding affinity to hydrophobic pockets.
  • Aromatic Systems (e.g., pyrazine in the target compound): Improve π-π interactions with biological targets like enzymes or DNA .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may reduce bioavailability but increase selectivity.
Physicochemical Properties
  • Solubility: Derivatives with morpholinosulfonyl () or pyridinyloxy () groups show enhanced aqueous solubility.
  • Melting Points : Range from 98–99°C () to >200°C for nitro-containing derivatives ().
  • Stability : CF₃-substituted compounds () exhibit superior oxidative stability due to fluorine’s electronegativity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.